Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Historical Context of Imidazo[1,2-a]Pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold was first identified in the mid-20th century during investigations into heterocyclic compounds with sedative properties. Early derivatives like zolpidem and alpidem, introduced in the 1980s, demonstrated the scaffold’s capacity to modulate γ-aminobutyric acid (GABA) receptors, leading to their clinical use as anxiolytics and hypnotics. However, the discovery of hepatotoxicity in alpidem prompted a shift toward structural diversification to enhance safety and efficacy. By the 2000s, researchers began exploring substitutions at the 2-, 3-, and 6-positions of the imidazo[1,2-a]pyridine core, enabling access to compounds with antiviral, anticancer, and antimycobacterial activities. The incorporation of halogen atoms, such as bromine and chlorine, emerged as a key strategy to improve metabolic stability and target binding affinity.
Significance of Methyl 3-Bromo-6-Chloroimidazo[1,2-a]Pyridine-2-Carboxylate in Medicinal Chemistry
This compound (CAS 1221715-45-2) represents a structurally optimized derivative with dual halogen substitutions. The bromine atom at position 3 enhances electrophilicity, facilitating covalent interactions with cysteine residues in therapeutic targets like KRAS G12C, while the chlorine at position 6 contributes to hydrophobic binding and selectivity. The methyl ester group at position 2 serves as a versatile handle for further derivatization, enabling rapid synthesis of carboxamide or carboxylic acid analogs. This compound has been pivotal in developing covalent inhibitors for intractable cancers, as demonstrated by its role in synthesizing lead compound I-11 , which exhibits nanomolar potency against KRAS G12C-mutated NCI-H358 cells. Additionally, its utility in automated continuous flow systems underscores its importance in high-throughput drug discovery.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrClN₂O₂ | |
| Molecular Weight | 289.51 g/mol | |
| Melting Point | Not reported | |
| SMILES | O=C(C1=C(Br)N2C=C(Cl)C=CC2=N1)OC |
Current Research Landscape and Trends
Recent advancements have focused on leveraging this compound as a building block for covalent warheads and antimicrobial agents. The Groebke–Blackburn–Bienaymè (GBB) reaction has been employed to synthesize KRAS G12C inhibitors, where the bromine atom undergoes Michael addition with the mutant cysteine residue, enabling irreversible target engagement. Parallel efforts in tuberculosis research have yielded analogs with potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), achieving minimum inhibitory concentrations (MICs) below 1 μM. Innovations in synthetic methodology, such as the use of microreactor-based continuous flow systems, have streamlined the production of this compound, reducing reaction times from hours to minutes while maintaining high yields.
Table 2: Synthetic Routes to this compound
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, methanol, reflux | Quantitative | |
| Continuous Flow Synthesis | Microreactor, 120°C, 10 min | 85% |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-8(10)13-4-5(11)2-3-6(13)12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCOPINZEGBEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different functional groups or reduction to remove halogen atoms.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C15H18ClN3O4
- Molecular Weight : 347.77 g/mol
- IUPAC Name : N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide
This structure allows for various interactions with biological targets, making it a candidate for drug development.
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. The presence of the benzyl group and the dioxo moiety enhances the interaction with bacterial enzymes, potentially leading to inhibition of growth in pathogenic strains.
-
Anticancer Potential
- Compounds similar to N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
-
Anti-inflammatory Effects
- The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent in treating inflammatory diseases. Its mechanism may involve the downregulation of NF-kB signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Synthesis and Derivatives
The synthesis of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide involves multi-step reactions starting from readily available precursors. Variations in synthesis can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Case Study: Synthesis and Testing
A recent study focused on synthesizing this compound and evaluating its biological activities against various cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutic agents, indicating its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate and its analogs:
Key Findings:
The trifluoromethyl (CF₃) analog (C₉H₅BrClF₃N₂) lacks the ester group, significantly enhancing hydrophobicity and electronic effects, which may improve blood-brain barrier penetration .
Functional Group Substitutions: The amino group in Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate introduces hydrogen-bonding capability, which could enhance binding to biological targets like kinases . Chloromethyl-substituted derivatives (e.g., 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine) serve as intermediates for nucleophilic substitutions, unlike the carboxylate esters .
Synthetic Utility: Methyl and ethyl esters are commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and ease of hydrolysis to carboxylic acids . Nitro-substituted analogs (e.g., 3-nitroimidazo[1,2-a]pyridines) are precursors for amino derivatives but require additional reduction steps .
Biological Activity
Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C9H7BrClN2O2
Molecular Weight: 277.52 g/mol
CAS Number: 1221715-45-2
The compound features a bromine and a chlorine atom, which significantly influence its reactivity and biological interactions.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity: Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Specific studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties: The compound has demonstrated promising anticancer activity in several studies. For example, it has been shown to induce apoptosis in cancer cell lines through specific signaling pathways. The halogen substituents enhance its interaction with cellular targets, potentially leading to increased efficacy against tumors .
- Enzyme Inhibition: this compound acts as an inhibitor for various enzymes involved in cancer progression and microbial resistance. The mechanism often involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access .
The biological activity of this compound is primarily attributed to its structural features:
- Binding Affinity: The presence of bromine and chlorine enhances binding affinity to specific receptors and enzymes. This increased affinity can lead to more potent biological effects compared to non-halogenated analogs.
- Signal Transduction Pathways: Studies have indicated that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it may affect the PI3K/AKT pathway, which is crucial for cell survival and growth in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound selectively inhibited the growth of breast cancer cell lines with an IC50 value of approximately 15 µM. This suggests a strong potential for further development into a therapeutic agent against breast cancer .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in disk diffusion assays, indicating its potential as a broad-spectrum antibiotic agent .
- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects were mediated through the induction of reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 3-Bromo-6-Chloroimidazo[1,2-a]Pyridine | Similar without ester group | Moderate Antimicrobial |
| Ethyl 3-Bromo-6-Chloroimidazo[1,2-a]Pyridine | Variation with ethyl group | Lower Anticancer Activity |
The comparison highlights that methyl derivatives generally exhibit enhanced biological activities compared to their non-methylated counterparts.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under inert conditions. Key parameters include temperature control (70–80°C) and stoichiometric excess of bromine (1.2–1.5 equiv) to maximize yield (≥85%) . Alternative routes may employ transition-metal catalysis (e.g., Pd or Cu) for regioselective halogenation, though solvent choice (e.g., DMF vs. THF) significantly impacts reaction efficiency .
Q. How can NMR and HRMS be utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 8.5–9.0 ppm correspond to aromatic protons on the imidazo[1,2-a]pyridine core. The methyl ester group (COOCH₃) appears as a singlet near δ 3.9 ppm .
- HRMS : A molecular ion peak at m/z 303.54 (C₁₀H₈BrClN₂O₂) confirms the molecular formula. Fragmentation patterns should align with loss of COOCH₃ (Δ m/z –59) .
Q. What are the critical factors affecting regioselectivity during halogenation of the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing substituents directing electrophiles to meta positions) and steric hindrance. For example, bromine at the 3-position (vs. 8-position in regioisomers) is favored due to the electron-deficient nature of the pyridine ring . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize this compound for medicinal chemistry applications?
- Methodological Answer : The bromine substituent at the 3-position is amenable to Suzuki coupling with aryl boronic acids. Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), in dioxane/H₂O (4:1) at 90°C for 12 hours. Post-functionalization yields derivatives with enhanced bioactivity (e.g., anticancer properties via PI3Kα inhibition) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SNAr reactions. The C3-Br bond exhibits lower activation energy (ΔG‡ ~25 kcal/mol) compared to C6-Cl (ΔG‡ ~32 kcal/mol), aligning with experimental reactivity trends .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Ester hydrolysis occurs, generating the carboxylic acid derivative.
- Basic Conditions (pH > 10) : Dehalogenation is observed, particularly at the bromine site.
- Oxidative Conditions (e.g., H₂O₂) : The imidazole ring undergoes oxidation, forming N-oxide byproducts .
Q. What contradictions exist in literature regarding substituent effects on biological activity?
- Methodological Answer : While 3-bromo-6-chloro derivatives show moderate antimicrobial activity (MIC ~50 µM), regioisomers like 6-bromo-8-chloro analogs exhibit reduced potency due to altered binding to bacterial enzymes . Discrepancies highlight the need for structure-activity relationship (SAR) studies using isogenic compound libraries.
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
